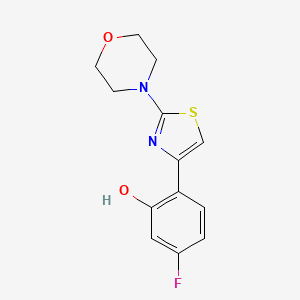

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .Physical And Chemical Properties Analysis

Pyrazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

1. Hydrogen-Bonded Molecular Structures

- Molecules related to 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol exhibit unique hydrogen-bonded molecular structures. For instance, certain compounds form complex sheets through combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds, while others exhibit polarized molecular-electronic structures linked into chains or sheets by similar hydrogen bonding patterns (Portilla et al., 2007).

2. Coordination Compounds and Crystal Structures

- Pyrazole-based polydentate ligands, including derivatives of this compound, have been used in the synthesis and structural characterization of nickel(II), zinc(II), and palladium(II) complexes. These complexes showcase diverse crystal structures and coordination geometries, indicating the versatility of these ligands in complex formation and structural variety (Zhang et al., 2008).

3. Synthesis and Structural Characterization

- The synthesis and characterization of pyrazole derivatives, including those similar to this compound, have been extensively studied. These derivatives are noted for their wide applications in pharmaceuticals and agrochemicals. The research includes techniques like X-ray diffraction, FT-IR analysis, and dielectric studies, emphasizing the importance of these compounds in various scientific fields (Vyas et al., 2012).

4. Antibacterial Studies

- Novel derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant potential as antibacterial agents, demonstrating the applicability of these derivatives in developing new antimicrobial therapies (Muthineni et al., 2016).

5. Chiral Ligand Structures and Complexes

- Chiral N,N',O-donor heteroscorpionate ligands based on pyrazole derivatives have been prepared, leading to the formation of various metal complexes. These studies provide insights into the structural diversity and potential applications of these ligands in coordination chemistry (Gennari et al., 2007).

6. Catalytic Activities and Oxidation Processes

- Pyrazole-based ligands, including analogs of this compound, have been used in the synthesis of dicopper(II) complexes, which were further investigated for their catalytic activities, particularly in oxidation processes. This research highlights the potential use of these compounds in catalysis and industrial applications (Zhang et al., 2007).

Mécanisme D'action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(5-methyl-3-nitropyrazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-6-5-7(10(12)13)8-9(6)3-2-4-11/h5,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOXNZFOKSQAEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2362580.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2362589.png)

![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)